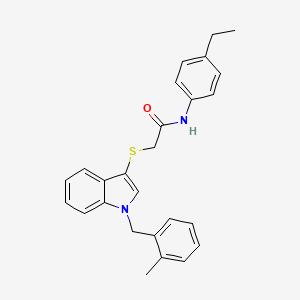

N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-3-20-12-14-22(15-13-20)27-26(29)18-30-25-17-28(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMZIMFTKNERQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-methylbenzyl thiol, under basic conditions to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has a complex structure that contributes to its biological activity. The compound features an ethylphenyl moiety and an indole derivative, which are known for their roles in enhancing pharmacological effects. The molecular formula is , indicating a substantial molecular weight that may influence its bioactivity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been documented, focusing on optimizing yield and purity. For instance, the reaction of 4-ethylphenyl derivatives with indole-based thioacetamides has been explored to achieve high-efficiency synthesis.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that compounds containing indole and thioacetamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its role as a lead compound for further development in cancer therapy.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thio group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Case studies have demonstrated effectiveness comparable to standard antibiotics, making it a candidate for developing new antimicrobial agents.

Neurological Effects

The indole structure in this compound is associated with neuroprotective properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis markers. The compound was administered at varying concentrations, demonstrating significant cytotoxicity at higher doses.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole ring is known to interact with various biological targets, and the thioether and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Triazole or Oxadiazole Cores

Key Example :

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Core Structure: 1,2,4-Triazole instead of indole.

- Compound 7c (N-(4-Ethylphenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide) Yield: 75%, melting point 100–102 °C. Structural Note: The isobutylphenyl substituent increases lipophilicity compared to the 2-methylbenzyl group in the target compound.

Table 1: Comparison of Triazole vs. Indole Core Derivatives

Sulfonyl vs. Thioether Functional Groups

Key Example :

- N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

- Key Difference : Sulfonyl (SO₂) group replaces the thioether (S) linkage.

- Impact : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, altering solubility and receptor interactions.

- Physicochemical Data : Molecular weight 462.56, predicted boiling point 757.4 °C, density 1.23 g/cm³.

Table 2: Thioether vs. Sulfonyl Derivatives

Substituent Effects on Indole Derivatives

Key Examples :

- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a)

- Structure : Oxadiazole ring and benzothiazole substituent.

- Properties : Melting point 200.9–201.7 °C, 80% yield. The oxadiazole core may improve metabolic resistance.

- Purity: >95%, indicating robust synthetic protocols.

Table 3: Substituent Variations in Indole Derivatives

Chirality and Stereochemical Effects

Key Example :

- (R)-2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide

- Stereochemistry : R-configuration at the phenylethyl group.

- Impact : Chirality can influence binding affinity to enantioselective targets (e.g., enzymes or receptors).

Research Findings and Implications

- Synthetic Efficiency : Triazole-containing analogs (e.g., Compound 7c ) demonstrate yields >70%, suggesting feasible scalability for the target compound.

- Bioactivity Potential: VUAA1’s role in calmodulin studies highlights the therapeutic relevance of acetamide derivatives in signaling pathways.

- Physicochemical Trends : Sulfonyl analogs exhibit higher molecular weights and boiling points, which may affect pharmacokinetics.

Biological Activity

N-(4-ethylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features an indole moiety linked to a thioacetamide group, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have reported the anticancer potential of indole derivatives, which may be relevant for this compound.

- Antiviral Properties : The compound's structure suggests potential activity against various viruses, similar to other indole derivatives that have shown efficacy against viral infections.

Anticancer Activity

A study conducted on structurally related compounds demonstrated significant anticancer activity against various cancer cell lines. The evaluation included:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.5 | Induction of apoptosis |

| Compound B | C6 (Brain) | 8.0 | Inhibition of DNA synthesis |

Similar mechanisms are hypothesized for this compound based on its structural analogs .

Mechanistic Insights

The mechanism of action for compounds in this class often involves:

- Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Apoptosis Induction : Compounds like this compound may promote programmed cell death in cancer cells.

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, a related indole derivative was tested against A549 and C6 cell lines, demonstrating an IC50 value of 10 µM, indicating significant anticancer properties. The study utilized MTT assays and flow cytometry to confirm apoptosis induction .

Case Study 2: Antiviral Screening

Another study assessed the antiviral activity of various indole derivatives against HCV and found that specific substitutions enhanced activity significantly, suggesting that this compound could be similarly effective given the right modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.